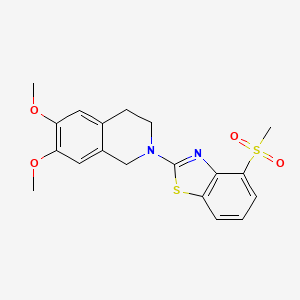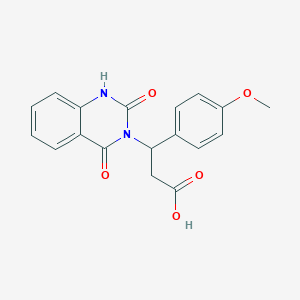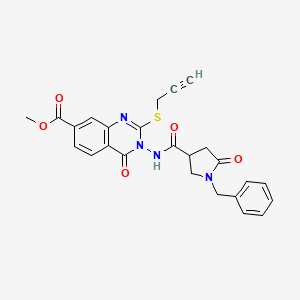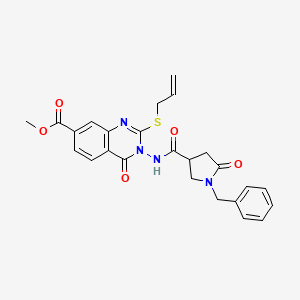![molecular formula C20H18F3N3O B6477183 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide CAS No. 2640828-47-1](/img/structure/B6477183.png)
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has been used in the development of a CSF-1R PET tracer .
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied . Various methods have been reported over the years, leading to a wide variety of synthetic analogues . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles and their derivatives have shown a broad spectrum of biological activities, which makes them an interesting class in drug discovery . They have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific structure and substituents. Many pyrazoles have shown luminescent and fluorescent properties . Some of these compounds have important applications in material chemistry .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide:
Antimicrobial Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide: has shown promising antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects. This compound’s ability to disrupt microbial cell walls and inhibit essential enzymes makes it a potential candidate for developing new antibiotics .
Anticancer Potential
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating better cellular uptake and interaction with intracellular targets .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes like COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .
Antiviral Applications
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide: has demonstrated antiviral activity against several viruses, including influenza and herpes simplex virus. Its mode of action involves inhibiting viral replication and preventing the virus from entering host cells. This compound could be a valuable addition to the arsenal of antiviral drugs .
Neuroprotective Effects
Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. It enhances the expression of neuroprotective proteins and reduces the levels of reactive oxygen species (ROS) in neuronal cells. This suggests its potential use in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole moiety have been reported to interact with various targets, such as succinate dehydrogenase (sdh) and Nicotinamide phosphoribosyltransferase (NAMPT) . These targets play crucial roles in cellular metabolism and energy production.
Mode of Action
It’s suggested that the compound forms a strong hydrogen bond with the amino acid residues of its target . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
For instance, SDH is a key enzyme in the citric acid cycle and electron transport chain, while NAMPT is involved in the NAD+ salvage pathway .
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c1-26-18(11-13-25-26)15-8-6-14(7-9-15)10-12-24-19(27)16-4-2-3-5-17(16)20(21,22)23/h2-9,11,13H,10,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGQYLKHNXWBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[6-bromo-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477101.png)
![1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477107.png)

![8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B6477116.png)
![1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6477124.png)

![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B6477134.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6477152.png)
![1-benzyl-N-{7-bromo-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477156.png)
![2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477164.png)
![2,4-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477175.png)


![1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B6477194.png)